molecular formula C7H4BrN3O B15135246 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one

Katalognummer: B15135246
Molekulargewicht: 226.03 g/mol
InChI-Schlüssel: RORGPOOAZRZDMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a bromine atom at the 6th position, a methylidene group at the 5th position, and an imidazo[4,5-b]pyridin-2-one core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and functional group modifications. For instance, starting from 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .

Wirkmechanismus

The mechanism of action of 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the methylidene group at the 5th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties .

Eigenschaften

Molekularformel

C7H4BrN3O

Molekulargewicht

226.03 g/mol

IUPAC-Name

6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H4BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H2,(H,9,11,12)

InChI-Schlüssel

RORGPOOAZRZDMQ-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(=CC2=NC(=O)NC2=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.